Norleual
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Overview
Description
Norleual is a compound with the molecular formula C41H58N8O7 . It is an angiotensin (Ang) IV analog and acts as a hepatocyte growth factor (HGF)/c-Met inhibitor . It is also known as an AT4 receptor antagonist and exhibits potent antiangiogenic activities .
Synthesis Analysis
Norleual was synthesized using solid-phase methods . It is homologous to the ‘hinge’ region of HGF, which participates in its dimerization and activation . This homology allows Norleual to bind HGF with high affinity .Chemical Reactions Analysis
Norleual has been shown to inhibit the pro-survival activity imparted by both HGF and MSP to pancreatic cancer cells in vitro . It suppresses HGF’s and MSP’s pro-survival effects .Scientific Research Applications
Hepatocyte Growth Factor/c-Met Inhibition : Norleual exhibits structural homology with the hinge region of HGF and acts as a mimic of this region. It can competitively inhibit the binding of HGF to its receptor c-Met, effectively inhibiting HGF-dependent signaling, proliferation, migration, and invasion in various cell types, including in mouse liver membranes. This has potential therapeutic implications in disorders reliant on an intact HGF/c-Met system, such as certain cancers (Yamamoto et al., 2010).
Anti-Cancer Activity : Norleual has demonstrated marked anticancer activity. Its structural similarity to the HGF hinge region suggests it may interfere with HGF dimerization/multimerization. This feature potentially makes Norleual a basis for developing novel anticancer therapeutic agents (Kawas et al., 2011).
Applications in Pancreatic Cancer : Norleual, as an HGF antagonist, can block cellular responses due to HGF activation, including in HGF/c-Met sensitive pancreatic cancer cells. This suggests its utility in novel therapeutic approaches for treating pancreatic cancer (Kawas et al., 2013).
Effectiveness Against Malignant Phenotypes in Cancerous Cells : In addition to pancreatic cancer, Norleual's ability to block HGF activation and inhibit growth and survival of cancer cells has been demonstrated in other cancer cell lines, indicating its broader potential in cancer treatment (Kawas et al., 2014).
Anti-Angiogenic Anti-Cancer Agents : Norleual's ability to inhibit angiogenesis, essential for tumor growth, has been shown in various studies. This makes it a valuable antiangiogenic agent, potentially useful in combination with other drugs to inhibit pathological angiogenesis in cancer treatment (Kawas et al., 2012).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33?,34-,35-,36-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHDEFSMLITXTG-RZAPKHMUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H58N8O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norleual |
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